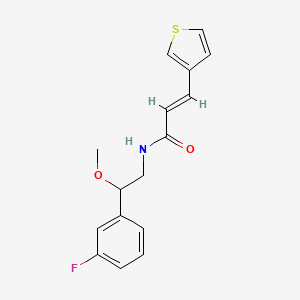![molecular formula C14H13ClOS B2843049 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 338792-26-0](/img/structure/B2843049.png)
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C14H13ClOS . It has an average mass of 264.770 Da and a monoisotopic mass of 264.037567 Da . It is also known by its CAS number 338792-26-0 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene” consists of a benzene ring substituted with a chlorine atom and a phenoxyethylsulfanyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data doesn’t seem to be readily available for this compound.Scientific Research Applications
Fuel Cell Applications : Matsumoto, Higashihara, and Ueda (2009) developed new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. These polymers, created through nucleophilic substitution and sulfonation processes, formed well-defined phase-separated structures, promoting efficient proton conduction. This is relevant for the development of high-performance materials in fuel cells (Matsumoto, Higashihara, & Ueda, 2009).
Catalytic Applications : Karimi-Jaberi et al. (2012) explored the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology, which involves the reaction of phloroglucinol and chlorosulfonic acid, offers an eco-friendly and efficient approach for synthesizing these derivatives (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Environmental Impact and Disinfection By-Products : Sun et al. (2019) studied the transformation characteristics and genotoxicity changes of BP-1, a component of benzophenone-type UV filters, during chlorination disinfection. They identified several new by-products, including chlorobenzoquinone, phenyl benzoquinones, and polycyclic aromatic hydrocarbons, which may pose ecological and health risks (Sun, Wei, Liu, Geng, Liu, & Du, 2019).
Chemical Transformation in Water Treatment : Xiao et al. (2013) disclosed new products from free chlorine-promoted BP-4 (a UV-filter) disinfection, revealing multiple transformation routes. This research is significant for understanding the chemical transformations of such compounds in water treatment and their potential impacts (Xiao, Wei, Yin, Wei, & Du, 2013).
Molecular Structure Analysis : Schultz et al. (1987) determined the molecular structure of 4,4′-sulfanidyl-bis-thiophenol, which provides insights into the structural properties of similar sulfur-containing aromatic compounds (Schultz, Hargittai, Kolonits, & Garbarczyk, 1987).
Safety and Hazards
properties
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVTZFJFWZHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

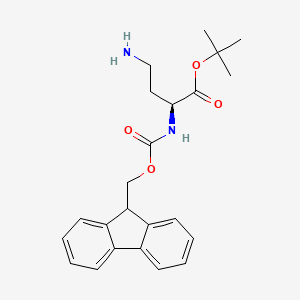
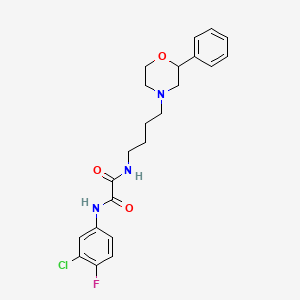
![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)
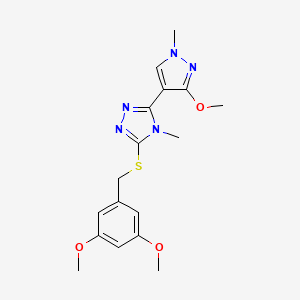
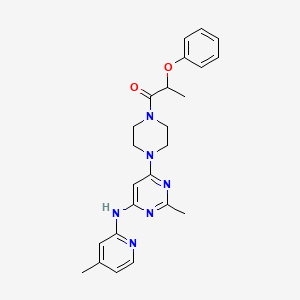

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)



![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)
![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)

